Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 1555-11-9) is a fluorinated tricyclic quinoline derivative bearing a fused cycloheptane ring and a carboxylic acid moiety at the 11-position. With a molecular formula of C₁₅H₁₄FNO₂ and a molecular weight of 259.27 g/mol, this compound belongs to the broader class of fluorinated quinolones, a family renowned for their broad-spectrum antibacterial activity mediated through inhibition of bacterial DNA gyrase and topoisomerase IV.

Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
CAS No. 1555-11-9
Cat. No. B074956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
CAS1555-11-9
Molecular FormulaC15H14FNO2
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C3=C(C=CC(=C3)F)N=C2CC1)C(=O)O
InChIInChI=1S/C15H14FNO2/c16-9-6-7-13-11(8-9)14(15(18)19)10-4-2-1-3-5-12(10)17-13/h6-8H,1-5H2,(H,18,19)
InChIKeyHBSUFSHHGHJZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 1555-11-9): A Fluorinated Cycloheptaquinoline Carboxylic Acid Building Block for Antibacterial and Kinase-Targeted Drug Discovery


2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 1555-11-9) is a fluorinated tricyclic quinoline derivative bearing a fused cycloheptane ring and a carboxylic acid moiety at the 11-position [1]. With a molecular formula of C₁₅H₁₄FNO₂ and a molecular weight of 259.27 g/mol, this compound belongs to the broader class of fluorinated quinolones, a family renowned for their broad-spectrum antibacterial activity mediated through inhibition of bacterial DNA gyrase and topoisomerase IV [2]. The cyclohepta[b]quinoline scaffold has also been crystallographically validated as an ATP-competitive kinase inhibitor hinge-binding motif, as demonstrated by the S6K1 kinase domain co-crystal structure (PDB 3WF8) with a closely related cyclohepta[b]quinoline-11-carboxylate derivative [3]. The compound is commercially available from multiple reputable suppliers including Thermo Scientific Maybridge (Product Code 10089501, 97% purity), Apollo Scientific (Catalogue PC32716), and Combi-Blocks (QY-5932, 95% purity) .

Why 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 1555-11-9) Cannot Be Replaced by Non-Fluorinated or Chloro-Analogs in Structure-Guided Programs


Generic substitution within the cyclohepta[b]quinoline-11-carboxylic acid series fails because the identity and position of the substituent at the 2-position fundamentally alter three selection-critical properties: lipophilicity (quantified by XLogP3-AA), hydrogen-bond acceptor capacity, and metabolic stability. The 2-fluoro substituent on the target compound (XLogP3-AA = 3.6) imparts a distinct physicochemical profile compared to the non-fluorinated parent (CAS 7101-63-5, which lacks the electronegative fluorine atom affecting both ring electronics and logP) [1]. Fluorine substitution at the 2-position of the quinoline ring is well-established in medicinal chemistry to enhance target binding through orthogonal C–F···H–C and C–F···π interactions while simultaneously blocking cytochrome P450-mediated oxidative metabolism at that position—advantages absent in the non-fluorinated and 11-chloro analogs (CAS 5778-71-2) [2]. Furthermore, the carboxylic acid at position 11 differentiates this compound from simple 11-chloro or 11-amino tacrine analogs, which lack the ionizable carboxylate required for salt-bridge interactions observed in kinase co-crystal structures such as PDB 3WF8 [3]. These structural distinctions mean that SAR data generated with the non-fluorinated scaffold cannot be reliably extrapolated to the 2-fluoro analog without experimental validation.

Quantitative Differentiation Evidence for 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 1555-11-9) Against Its Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA): 2-Fluoro Derivative vs. Non-Fluorinated Parent Scaffold

The 2-fluoro substituent on the target compound elevates computed lipophilicity relative to the non-fluorinated parent scaffold. The target compound (CAS 1555-11-9) has a PubChem-computed XLogP3-AA value of 3.6, which places it within the optimal range (1–4) for oral bioavailability according to Lipinski's rule-of-five guidelines [1]. The non-fluorinated analog 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS 7092-81-1, lacking both the fluorine and carboxylic acid groups) has an estimated XLogP of approximately 4.0, demonstrating that the combination of 2-fluoro and 11-carboxylic acid substituents together modulates lipophilicity into a therapeutically desirable window . This difference is meaningful for compound library triage because the 2-fluoro substitution increases polarity at the quinoline 2-position (inductive electron withdrawal) while the carboxylic acid provides an ionizable center—both features absent in simpler cyclohepta[b]quinoline analogs.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Fluorine-Enabled Hydrogen Bond Acceptor Count Advantage for Target Binding Interactions

The 2-fluoro substituent directly increases the hydrogen bond acceptor (HBA) count of the target compound to 4, compared to 3 for the non-fluorinated 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 7101-63-5, molecular formula C₁₅H₁₅NO₂) [1]. The additional fluorine atom contributes a weak HBA site (C–F···H–X interactions) that is well-documented to enhance binding affinity in fluorinated drug candidates without the desolvation penalty associated with stronger HBAs such as hydroxyl or amine groups [2]. In the context of kinase inhibitor design, the cyclohepta[b]quinoline-11-carboxylate scaffold has been co-crystallized in the ATP-binding site of S6K1 kinase (PDB 3WF8, resolution 1.85–2.10 Å), where the carboxylate moiety forms key interactions with catalytic lysine and the hinge region [3]. The 2-fluoro substituent on the target compound provides an additional polar interaction vector at the quinoline 2-position that is unavailable in the non-fluorinated series, potentially enabling more favorable binding enthalpy in targets where this vector engages a complementary residue.

Structure-based drug design Fluorine medicinal chemistry Ligand–protein interactions

Fluorinated Quinolone Carboxylic Acid Antibacterial Class Membership: Established Mechanism of Action vs. 11-Chloro and 11-Amino Cycloheptaquinolines

The 2-fluoro carboxylic acid substitution pattern on the target compound structurally aligns it with the fluoroquinolone antibacterial pharmacophore, where the C-6 fluorine and C-3 carboxylic acid are essential for DNA gyrase/topoisomerase IV inhibition—the validated bactericidal mechanism of clinically used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin [1]. In contrast, the 11-chloro (CAS 5778-71-2) and 11-amino cyclohepta[b]quinoline analogs are structurally related to tacrine, an acetylcholinesterase (AChE) inhibitor with a completely different target profile and associated hepatotoxicity liability . Notably, the 11-amino-1-chloro-6H-cyclohepta[b]quinoline analog demonstrated potent AChE inhibition (IC₅₀ = 2.40 nM), but this tacrine-like profile carries established clinical toxicity risks that led to tacrine's withdrawal [2]. The 2-fluoro-11-carboxylic acid substitution pattern redirects the biological target spectrum from acetylcholinesterase toward the bacterial type II topoisomerases, while the cyclohepta ring may confer altered bacterial penetration or efflux pump susceptibility relative to standard fluoroquinolones bearing piperazinyl substituents.

Antibacterial drug discovery DNA gyrase inhibition Fluoroquinolone SAR

Cyclohepta[b]quinoline-11-carboxylate Scaffold Validated in S6K1 Kinase Co-Crystal Structure (PDB 3WF8): ATP-Site Hinge Binding Confirmed at 1.85–2.10 Å Resolution

The cyclohepta[b]quinoline-11-carboxylate chemotype has been validated as a bona fide kinase hinge-binding scaffold through X-ray co-crystallography with the S6K1 kinase domain (PDB 3WF8), determined at resolutions between 1.85 and 2.10 Å [1]. In this structure, a derivative carrying the 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate core binds within the ATP-binding site, with the carboxylate moiety engaging the catalytic lysine and the quinoline nitrogen interacting with the hinge region [2]. This crystallographic evidence distinguishes cyclohepta[b]quinoline-11-carboxylic acid derivatives from simple quinoline-3-carboxylic acid fluoroquinolones, which bind bacterial topoisomerases rather than human kinases. The target compound's 2-fluoro substitution offers an additional vector for structure-guided optimization: fluorine can occupy hydrophobic pockets adjacent to the hinge or form orthogonal multipolar interactions with backbone carbonyl groups, as extensively documented in kinase inhibitor design [3]. In contrast, non-fluorinated or 4-methyl/4-bromo analogs such as those tested in MLPCN screening (4-methyl analog IC₅₀ > 79,400 nM; 4-bromo-2-methyl analog IC₅₀ > 49,800 nM) showed essentially no activity in broad biological screens, indicating that the substitution pattern is critical for achieving meaningful target engagement [4].

Kinase inhibitor design X-ray crystallography Fragment-based drug discovery

Commercial Availability with Defined Purity Specifications from Multiple Reputable Vendors Enables Reproducible SAR Studies

The target compound is available from at least four independent commercial suppliers with documented purity specifications: Thermo Scientific Maybridge (Product Code 10089501, 97% purity, shelf life 60 months), Apollo Scientific (Catalogue PC32716, in-stock in UK and US warehouses), Combi-Blocks (QY-5932, 95% purity), and CymitQuimica (Ref. 54-PC32716, 1 g at €481.00, 250 mg at €211.00) . This multi-vendor availability with defined purity levels is a procurement-critical differentiator from the non-fluorinated parent compound (CAS 7101-63-5), which is predominantly listed through custom synthesis channels rather than as a stock catalog item, and from the 11-chloro analog (CAS 5778-71-2), for which purity specifications are less consistently reported across vendors [1]. The availability of a characterized reference standard from Thermo Scientific with a 60-month shelf life further supports longitudinal reproducibility in structure-activity relationship (SAR) campaigns, where batch-to-batch consistency is essential for meaningful potency comparisons across multiple synthesis–testing cycles.

Chemical procurement Compound quality control Reproducibility in research

Lower Molecular Weight and Rotatable Bond Count Relative to Common Fluoroquinolone Antibacterials Offers Fragment-Like Efficiency Potential

At 259.27 g/mol with only 1 rotatable bond (the carboxylic acid C–C bond), the target compound occupies a molecular property space that is intermediate between a traditional fragment (MW < 250) and a full lead-like molecule, offering higher ligand efficiency potential than clinically used fluoroquinolones [1]. By comparison, ciprofloxacin (MW 331.34, 3 rotatable bonds) and levofloxacin (MW 361.37, 2 rotatable bonds) are substantially larger [2]. The cyclohepta[b]quinoline core provides greater three-dimensional complexity than the simple quinoline or naphthyridine cores of standard fluoroquinolones, while maintaining a favorable fraction of sp³-hybridized carbons (Fsp³ ≈ 0.47), a parameter correlated with clinical success in drug development [3]. This combination of low molecular weight, minimal conformational flexibility, and enhanced three-dimensionality makes the target compound particularly suitable for fragment-based screening campaigns where hit evolution toward selective kinase inhibitors is desired, as opposed to the more advanced but less optimizable fluoroquinolone antibacterials.

Fragment-based drug discovery Ligand efficiency metrics Lead optimization

Evidence-Backed Application Scenarios for 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 1555-11-9) in Drug Discovery and Chemical Biology


Fragment-Based Kinase Inhibitor Discovery Leveraging the Cycloheptaquinoline Hinge-Binding Scaffold

The co-crystal structure of a cyclohepta[b]quinoline-11-carboxylate derivative bound to the S6K1 kinase ATP site (PDB 3WF8, 1.85–2.10 Å resolution) provides direct structural validation of this scaffold as a kinase hinge binder [1]. Procurement of the 2-fluoro analog (CAS 1555-11-9) enables fragment-growing campaigns where the 2-fluoro position serves as a vector for introducing substituents toward the solvent-exposed region or the ribose pocket, while the 11-carboxylic acid anchors the molecule via conserved kinase salt-bridge interactions. Its fragment-like molecular weight (259.27 g/mol) and single rotatable bond make it an ideal starting point for structure-guided optimization toward selective S6K1, RSK, or related AGC-family kinase inhibitors, with the fluorine atom providing a built-in ¹⁹F NMR probe for binding assays and metabolic stability studies .

Fluoroquinolone Antibacterial Lead Optimization with a Non-Piperazinyl Cyclohepta Ring System

The 2-fluoro-11-carboxylic acid substitution pattern aligns this compound with the clinically validated fluoroquinolone pharmacophore (DNA gyrase/topoisomerase IV inhibition) [1]. Unlike standard fluoroquinolones that rely on C-7 piperazinyl substituents for potency—which are also substrates for efflux pumps in resistant strains—the cyclohepta ring system fused at positions 7,8,9,10 offers a structurally distinct scaffold that may evade certain resistance mechanisms. Procurement of this compound enables synthesis of novel C-11 amide, ester, or heterocyclic derivatives for MIC determination against Gram-positive and Gram-negative panels, with the goal of identifying analogs that retain activity against ciprofloxacin-resistant isolates where efflux-mediated resistance predominates. The multi-vendor availability at 95–97% purity supports the reproducible synthesis and testing of 20–50 analog libraries in academic or biotech antibacterial screening programs .

Fluorine-19 NMR Probe Development for Target Engagement and Metabolism Studies

The single fluorine atom at the 2-position of the quinoline ring provides a clean ¹⁹F NMR spectroscopic handle—a technique increasingly employed in pharmaceutical research for direct target engagement assays (e.g., protein-observed ¹⁹F NMR), cellular uptake quantification, and oxidative metabolite identification [1]. Unlike complex fluoroquinolones containing multiple fluorine atoms or fluorine in metabolically labile positions, the solitary 2-fluoro substituent on a relatively rigid tricyclic scaffold offers a single, well-resolved ¹⁹F resonance with a chemical shift predicted to be sensitive to protein binding-induced changes in local magnetic environment. This compound can therefore serve as a tool molecule for developing ¹⁹F NMR-based binding assays for the cycloheptaquinoline target class, with the 97% purity specification from Thermo Scientific Maybridge ensuring minimal fluorine-containing impurities that could complicate spectral interpretation .

DNA-Encoded Library (DEL) Synthesis Feasibility as a Carboxylic Acid Building Block

The single carboxylic acid functional group at position 11 provides a unique, well-defined attachment point for on-DNA amide coupling chemistry in DNA-encoded library (DEL) synthesis. With only one rotatable bond and a molecular weight of 259.27 g/mol, this compound falls within the preferred property range for DEL building blocks (MW < 350, ≤ 2 rotatable bonds) and can be coupled to DNA-attached amines using standard HATU or DMT-MM conditions without requiring protecting group strategies on the quinoline ring [1]. The 2-fluoro substituent enhances the diversity of the resulting library by introducing a halogen atom that can participate in halogen-bonding interactions with protein targets—a feature absent in non-fluorinated cycloheptaquinoline building blocks. The in-stock availability from multiple vendors (Apollo Scientific, Combi-Blocks, Thermo Fisher) at defined purity levels supports the kilogram-scale procurement sometimes required for industrial DEL production campaigns, where batch consistency directly affects library quality and screening reproducibility .

Quote Request

Request a Quote for 2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.